N-[2-(furan-2-yl)-2-methoxyethyl]acetamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-7(11)10-6-9(12-2)8-4-3-5-13-8/h3-5,9H,6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADDZKGMUMBBFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CC=CO1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]acetamide typically involves the reaction of 2-furylmethanol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired amide by the action of ammonia or an amine .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. For example, the reaction of 2-furoic acid with furfurylamine under microwave irradiation in the presence of coupling reagents such as DMT/NMM/TsO− or EDC can produce N-(furan-2-ylmethyl)furan-2-carboxamide derivatives with high efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-methoxyethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the amide can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-methoxyethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Key Observations :
- Synthesis: N-Benzyl-N-(furan-2-ylmethyl)acetamide is synthesized efficiently (>90% yield) under mild conditions using acetic anhydride , whereas more complex derivatives (e.g., thiazolidinone-containing acetamides) require multi-step protocols .
- Furan rings contribute to π-π interactions in biological systems .
Physicochemical and Spectroscopic Properties
Table 2: Physical and Spectral Data
Key Observations :
- Melting Points: Furan-containing acetamides with rigid heterocycles (e.g., thiazolidinone) exhibit higher melting points (241–243°C) due to strong intermolecular hydrogen bonding .
- Spectroscopy : The C=O stretch in acetamides appears consistently near 1670–1680 cm⁻¹ in FTIR, while furan C-H stretches are observed at ~3100 cm⁻¹ .
Table 3: Pharmacological and Biochemical Activities
Key Observations :
- Anti-Inflammatory/Anti-Exudative : Furan-triazole acetamides show promising anti-exudative activity, likely due to sulfanyl groups enhancing radical scavenging .
- Enzyme Inhibition : Pyridine/furan hybrids exhibit strong binding to viral proteases (e.g., SARS-CoV-2 Mpro) via heterocyclic interactions .
- Anti-Cancer Activity : Quinazoline-sulfonyl acetamides demonstrate potent cytotoxicity, with methoxy groups improving bioavailability .
Biological Activity
N-[2-(furan-2-yl)-2-methoxyethyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound features a furan ring, a methoxyethyl group, and an acetamide moiety. The synthesis typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. The general synthetic route includes:
- Formation of the furan ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution with methoxyethyl : This step introduces the methoxyethyl group at the desired position on the furan.
- Acetamide formation : The final step involves coupling with acetic acid derivatives to form the acetamide.
The structural versatility allows for modifications that can improve pharmacological properties.
Biological Activity
This compound has been investigated for several biological activities:
- Antimicrobial Properties : Research indicates that compounds containing furan rings often exhibit significant antimicrobial activity. For instance, derivatives of this compound have shown effectiveness against various bacterial strains and fungi, suggesting potential use as an antimicrobial agent.
- Anticancer Activity : The compound has been explored for its anticancer properties. Studies have demonstrated that it may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell cycle regulation.
- Anti-inflammatory Effects : Preliminary data suggest that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
The exact mechanism of action remains to be fully elucidated; however, it is believed to involve interactions with specific enzymes or receptors. Key points include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions. For example, it has shown potential in inhibiting certain proteases linked to disease processes .
- Receptor Modulation : There is evidence suggesting that this compound may bind to receptors involved in inflammation and pain signaling, thereby exerting therapeutic effects.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating various furan derivatives, including this compound, found significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
- Anticancer Potential : In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines (e.g., breast cancer and leukemia) with IC50 values indicating potent activity at low concentrations (10–30 µM) .
- Inflammation Studies : Experimental models of inflammation showed that treatment with this compound reduced markers of inflammation significantly compared to control groups, suggesting its potential as an anti-inflammatory agent.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-[2-(furan-2-yl)-2-methoxyethyl]acetamide?
Answer:
A two-step approach is commonly employed:
Nucleophilic substitution : React 2-(furan-2-yl)-2-methoxyethylamine with chloroacetyl chloride in chloroform under cold conditions (0–5°C) with stirring. Monitor progress via TLC (ethyl acetate/hexane, 1:3) .
Purification : Isolate the crude product via solvent evaporation under reduced pressure, followed by recrystallization from ethanol to achieve >95% purity. Adjust reaction time (typically 4–6 hours) based on amine reactivity .
Key Parameters:
| Step | Reagents | Conditions | Monitoring | Yield Range |
|---|---|---|---|---|
| 1 | Chloroacetyl chloride, chloroform | 0–5°C, inert atmosphere | TLC (Rf = 0.4–0.5) | 60–75% |
| 2 | Ethanol recrystallization | Room temperature | NMR purity | 85–95% |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm structural integrity by identifying furan protons (δ 6.2–7.4 ppm), methoxy singlet (δ 3.3 ppm), and acetamide carbonyl (δ 170–175 ppm) .
- FTIR : Validate functional groups (C=O stretch at ~1650 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .
- X-ray crystallography : Resolve stereochemical ambiguities; intermolecular H-bonding (N–H···O) often stabilizes crystal packing .
Advanced: How can reaction yields be optimized under varying catalytic conditions?
Answer:
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance acylation efficiency. For example, DMAP (5 mol%) increases yields to 85% by reducing activation energy .
- Solvent optimization : Replace chloroform with DMF to improve solubility of polar intermediates, but monitor for side reactions (e.g., Hofmann degradation) .
- DoE (Design of Experiments) : Use a 3-factor matrix (temperature, catalyst loading, reaction time) to identify optimal conditions .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Dose-response standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (MTT vs. resazurin) .
- Impurity profiling : Characterize by-products (e.g., hydrolyzed acetamide) via HPLC-MS; even 2% impurities can alter activity .
- Meta-analysis : Pool data from >3 independent studies to identify trends (e.g., antimicrobial efficacy against Gram+ vs. Gram− bacteria) .
Basic: What preliminary biological screening approaches are recommended?
Answer:
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) with S. aureus (ATCC 25923) and E. coli (ATCC 25922). Report MIC values in µg/mL .
- Cytotoxicity screening : Test against HEK-293 cells (normal) and MCF-7 (cancer) using 24-hour exposure. A selectivity index (SI) >3 indicates therapeutic potential .
Advanced: What computational methods predict binding affinity with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB: 5KIR). The furan ring often occupies hydrophobic pockets, while the acetamide forms H-bonds with Arg120 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å). Prioritize compounds with ∆G < −8 kcal/mol .
Advanced: How to address stability issues during long-term storage?
Answer:
- Hygroscopicity mitigation : Store in amber vials with silica gel at −20°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation .
- Degradation pathways : Monitor via HPLC for hydrolysis products (e.g., free amine) under acidic (pH 3) and basic (pH 9) conditions .
Advanced: How to develop a validated HPLC method for purity analysis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
